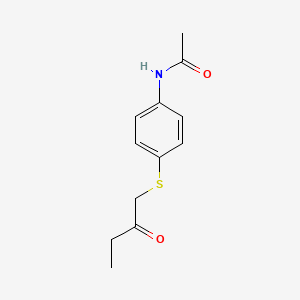
n-(4-((2-Oxobutyl)thio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-((2-Oxobutyl)thio)phenyl)acetamide: is an organic compound with the molecular formula C12H15NO2S It is characterized by the presence of a phenylacetamide group attached to a thioether linkage, which is further connected to a 2-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((2-Oxobutyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether linkage. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: n-(4-((2-Oxobutyl)thio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed:
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
n-(4-((2-Oxobutyl)thio)phenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-(4-((2-Oxobutyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether linkage and the phenylacetamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- n-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
- n-(4-(4-Acetamido-2-methoxyphenoxy)phenyl)acetamide
Comparison: n-(4-((2-Oxobutyl)thio)phenyl)acetamide is unique due to the presence of the 2-oxobutyl group and the thioether linkage, which confer distinct chemical and biological properties. In comparison, similar compounds may have different substituents on the phenyl ring or variations in the acetamide group, leading to differences in their reactivity and applications.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-[4-(2-oxobutylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2S/c1-3-11(15)8-16-12-6-4-10(5-7-12)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
YOLIUXFHBMXWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















